molecular formula C11H10N2O B1306862 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400876-64-4

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1306862
CAS No.: 400876-64-4
M. Wt: 186.21 g/mol
InChI Key: APJRHXYZSZISMM-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-methylphenylhydrazine with an appropriate aldehyde or ketone. One common method is the reaction of 3-methylphenylhydrazine with 4-formylpyrazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-methylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group at the 4-position of the phenyl ring.

    1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom at the 3-position of the phenyl ring.

    1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.

Uniqueness

1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both an aldehyde group and a pyrazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern also imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-methylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-3-2-4-11(5-9)13-7-10(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJRHXYZSZISMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393194
Record name 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400876-64-4
Record name 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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